Product packaging for 1,6-Dioxaspiro[4.4]nonane(Cat. No.:CAS No. 176-25-0)

1,6-Dioxaspiro[4.4]nonane

Cat. No.: B090924
CAS No.: 176-25-0
M. Wt: 128.17 g/mol
InChI Key: YVSCOIUNVKGTND-UHFFFAOYSA-N
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Description

Overview of Spiroketal Chemistry

Spiroketals are a distinct subclass of spiro compounds where two heterocyclic rings are joined by a central spiro-carbon atom. wikipedia.org A defining feature of spiroketals is the presence of an oxygen atom in each ring, positioned alpha to the spiro carbon. wikipedia.org While the ring sizes can vary, the most frequently encountered spiroketals in nature consist of five- and six-membered rings, forming [5.5], [6.5], and [6.6] systems. wikipedia.orgrsc.org

The synthesis of spiroketals is a significant topic in organic chemistry. nih.gov A widely used method for forming the spiroketal core is the acid-catalyzed dehydration of a dihydroxy ketone precursor. wikipedia.orgthieme-connect.com However, this method can sometimes lack stereocontrol, which has led to the development of numerous other strategies, including those catalyzed by transition metals, to achieve more selective cyclizations. wikipedia.orgthieme-connect.comrsc.org The spiroketal moiety is a key structural feature in a vast array of biologically active natural products, including insect pheromones, polyether antibiotics, and marine toxins. nih.govthieme-connect.com

Significance of Spirocyclic Motifs in Advanced Organic Chemistry

Spirocyclic motifs are increasingly recognized as "privileged structures" in medicinal chemistry and drug discovery. researchgate.netencyclopedia.pubrsc.org Their inherent three-dimensionality and conformational rigidity set them apart from more flexible, linear molecules or flat aromatic systems. encyclopedia.pubrsc.org This well-defined spatial arrangement allows for the precise positioning of functional groups, which can lead to highly selective and potent interactions with biological targets like proteins and enzymes. rsc.orgnih.gov The rigidity of the spiro junction limits the conformational mobility of the molecule, which is a desirable trait in drug design. nih.gov

The advantages of spirocyclic scaffolds include an increased number of sp3-hybridized carbon atoms, which can lead to improved solubility and metabolic stability. researchgate.net Beyond pharmaceuticals, spirocyclic compounds have found applications in materials science for creating materials with specific electronic and optical properties, as well as in the development of agrochemicals like pesticides. walshmedicalmedia.com Furthermore, certain chiral spirocycles have proven to be exceptional ligands in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. rsc.org

Fundamental Structural Characteristics of 1,6-Dioxaspiro[4.4]nonane

This compound is a specific spiroketal with the molecular formula C₇H₁₂O₂. ontosight.ainih.gov Its name precisely describes its structure: "dioxa" indicates the two oxygen atoms, "spiro" refers to the shared single-atom junction, and "[4.4]" specifies that the spiro atom is the junction for two five-membered rings (as the numbers in the brackets denote the number of atoms in each ring, excluding the spiro atom itself). ontosight.ai The numbers "1,6" in the name indicate the positions of the oxygen atoms within the nonane (B91170) framework. nih.gov

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₁₂O₂ nih.gov
Molecular Weight128.17 g/mol nih.gov
IUPAC NameThis compound nih.gov
CAS Number176-25-0 nih.gov
Canonical SMILESC1CC2(CCCO2)OC1 nih.gov
InChIKeyYVSCOIUNVKGTND-UHFFFAOYSA-N nih.gov
Topological Polar Surface Area18.5 Ų nih.gov
Complexity97.5 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B090924 1,6-Dioxaspiro[4.4]nonane CAS No. 176-25-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

176-25-0

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1,6-dioxaspiro[4.4]nonane

InChI

InChI=1S/C7H12O2/c1-3-7(8-5-1)4-2-6-9-7/h1-6H2

InChI Key

YVSCOIUNVKGTND-UHFFFAOYSA-N

SMILES

C1CC2(CCCO2)OC1

Canonical SMILES

C1CC2(CCCO2)OC1

Other CAS No.

176-25-0

solubility

0.78 M

Synonyms

1,6-Dioxaspiro[4.4]nonane

Origin of Product

United States

Stereochemistry and Conformational Analysis of 1,6 Dioxaspiro 4.4 Nonane

Enantiomeric and Diastereomeric Considerations in 1,6-Dioxaspiro[4.4]nonane Systems

Principles of Chirality and Stereoisomerism in Spiro Compounds

Spiro compounds, characterized by two rings connected at a single spiroatom, can exhibit chirality through several mechanisms. wikipedia.org Even in the absence of traditional chiral centers with four different substituents, the restricted rotation around the spiro linkage can lead to axial chirality. wikipedia.orgnumberanalytics.com This arises from the twisted arrangement of the two rings. wikipedia.org The absolute configuration of such spiro compounds is assigned using a modification of the Cahn-Ingold-Prelog (CIP) system. wikipedia.org

Unsubstituted spiroalkanes like this compound possess a C2 axis of symmetry, which makes them chiral. mdpi.com The introduction of substituents onto this chiral scaffold can generate diastereomers. mdpi.com The stereochemical outcome is influenced by factors such as the nature of the spiro atom and the rings, the presence of other chiral centers, and the conformational flexibility of the system. numberanalytics.com Techniques like NMR spectroscopy, chiral chromatography, and X-ray crystallography are instrumental in determining the stereochemistry of spiro compounds. numberanalytics.com

Diastereoselective Synthesis of this compound Derivatives

The synthesis of specific diastereomers of this compound derivatives is a significant challenge in organic synthesis. Several strategies have been developed to control the stereochemical outcome of spiroketalization reactions.

One common approach involves the acid-catalyzed cyclization of dihydroxy-ketone precursors. mdpi.com This method often leads to the thermodynamically most stable stereoisomer. mdpi.comnih.gov For instance, the synthesis of cephalostatin side chain analogues showed that under acidic conditions, an equilibrium is established where the more stable 22R isomers are the thermodynamic products, while the 22S isomers are formed under kinetic control. csic.es

Organoselenium-mediated cyclizations have also proven effective. The use of N-phenylselenophthalimide (NPSP) in the presence of a Lewis acid can induce the cyclization of alkenyl hydroxyketones to form phenylseleno-substituted spiroketals. rsc.org Subsequent reductive removal of the selenium moiety yields the desired spiroketal. This method has been successfully applied to the synthesis of various substituted 1,6-dioxaspiro[4.4]nonanes. rsc.orgcam.ac.uk Furthermore, the use of chiral non-racemic organoselenium reagents allows for the enantioselective synthesis of these compounds in a one-pot reaction. sciforum.net

Gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids provides an efficient route to substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones under mild conditions. mdpi.comnih.gov Another stereoselective method involves the SnCl(4)-mediated reaction of cyclopropyl (B3062369) alkyl ketones with α-ketoesters, yielding 1,6-dioxaspiro[4.4]non-3-en-2-ones with high diastereoselectivity. nih.gov

The following table summarizes some reported diastereoselective syntheses of this compound derivatives:

Precursor TypeReagents/ConditionsProduct TypeKey Feature
Dihydroxy-ketoneAcid catalysisSubstituted 1,6-dioxaspiro[4.4]nonanesThermodynamic control
Alkenyl hydroxyketoneN-phenylselenophthalimide (NPSP), Lewis acidPhenylseleno-substituted spiroketalsOrganoselenium-mediated
2,2-bis(3-arylprop-2-yn-1-yl)malonic acidGold(I) catalyst3,8-Dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-dionesMild conditions, high yields
Cyclopropyl alkyl ketone and α-ketoesterSnCl(4)1,6-Dioxaspiro[4.4]non-3-en-2-onesHigh diastereoselectivity

Conformational Dynamics of the this compound Ring System

Analysis of Ring Puckering and Inversion Phenomena

In substituted this compound systems, such as those found in cephalostatin analogues, the puckering of the five-membered ring can lead to substantial conformational changes between different isomers. csic.es These changes can be observed through variations in NMR coupling constants. csic.es Ring inversion, the interconversion between different puckered conformations, also affects the orientation of substituents. nih.gov

Thermodynamic vs. Kinetic Control in Spiroketal Isomerization Processes

The formation of spiroketals is often a reversible process, allowing for equilibration between different stereoisomers under thermodynamic control. wikipedia.orgimperial.ac.uk The most stable isomer, which typically benefits from the anomeric effect, will be the major product at equilibrium. chemtube3d.comscripps.edu The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to prefer an axial orientation. wikipedia.org In spiroketals, a conformation where an oxygen lone pair is antiperiplanar to the other C-O bond is stabilized. chemtube3d.com

Kinetic control, on the other hand, favors the product that is formed fastest, which is not necessarily the most stable one. wikipedia.orgdalalinstitute.com This is often observed at lower temperatures or with short reaction times, where the reverse reaction is slow or non-existent. wikipedia.orglibretexts.org In the synthesis of certain this compound derivatives, it has been demonstrated that some isomers are the kinetic products, while others are the thermodynamic products, highlighting the importance of reaction conditions in determining the stereochemical outcome. csic.es For instance, in the formation of bis-spiroketals, the lack of a significant thermodynamic preference can lead to a mixture of products, but tethering strategies can be employed to create an energetic bias for a specific stereoisomer under thermodynamic equilibration. nih.gov

Advanced Computational Approaches to this compound Conformations

Computational methods play a crucial role in understanding the complex conformational landscape of this compound and its derivatives. Ab initio calculations and molecular mechanics are powerful tools for investigating the structures and relative energies of different conformers. nih.govuniovi.es

These computational approaches can be used to model ring puckering and inversion phenomena, providing insights that are complementary to experimental techniques like NMR. csic.es For example, in the study of cephalostatin analogues, computational methods were used to calculate the low-energy conformations of the this compound system, which helped to explain the observed NMR coupling constants. csic.es

Furthermore, computational studies can elucidate the subtle interplay of steric and stereoelectronic effects, such as the anomeric effect, that govern the stability of different spiroketal isomers. nih.gov By calculating the energies of various conformations, it is possible to predict the thermodynamically favored isomer and to understand the factors that contribute to its stability. illinois.edu

The following table outlines the application of various computational methods in the study of this compound conformations:

Computational MethodApplicationInsights Gained
Molecular MechanicsConformational analysis of substituted spiro[5.5]undecanesAnalysis of diastereoisomerism based on spiro atom chirality
Ab initio calculationsStudy of spiroketal formation and rearrangementUnderstanding of potential energy surfaces and reaction mechanisms
Molecular Dynamics SimulationsMapping of low-energy conformersPrediction of reactivity and conformational preferences
Cremer-Pople Puckering AnalysisQuantitative description of five-membered ring conformationsCharacterization of ring puckering and pseudorotation

Occurrence and Isolation of 1,6 Dioxaspiro 4.4 Nonane and Its Analogs

Natural Occurrence of 1,6-Dioxaspiro[4.4]nonane Derivatives

Derivatives of this compound are widespread in nature, serving various biological functions. They are often volatile compounds, a characteristic that makes them suitable for use as semiochemicals, particularly as pheromones in insects.

One of the most well-documented examples of a this compound derivative is Chalcogran (B1201028) (2-ethyl-1,6-dioxaspiro[4.4]nonane). It is a principal component of the aggregation pheromone of the six-spined spruce bark beetle, Pityogenes chalcographus. rsc.org This tiny beetle is a significant pest of Norway spruce trees in Europe. rsc.org Both sexes of the beetle are attracted to a blend of compounds, with Chalcogran being a key synergistic component that initiates mass aggregation on host trees. rutgers.edu The naturally occurring pheromone is a specific mixture of two diastereomers, (2S,5R)- and (2S,5S)-Chalcogran. rsc.org Spiroketals, including Chalcogran, are relatively common among insects, having been identified in various species of beetles, bees, wasps, and fruit flies, where they can act as pheromones, kairomones, or allomones. rsc.orgresearchgate.net

Properties of Chalcogran
PropertyValue
Compound NameChalcogran
Systematic Name2-Ethyl-1,6-dioxaspiro[4.4]nonane
Molecular FormulaC₉H₁₆O₂
CAS Number38401-84-2
FunctionAggregation Pheromone
Source OrganismPityogenes chalcographus (Spruce Bark Beetle)

The this compound moiety is not limited to insects; it has also been identified in the secondary metabolites of fungi. A notable example is a spirocyclic compound isolated from the liquid culture of the entomogenous fungus Isaria cateniannulata. This compound, which features the this compound core, was found to exhibit weak inhibitory activity against the HeLa cancer cell line during biological screening.

The this compound framework and its derivatives have been identified in various plant species. Research has confirmed the presence of a tetramethyl-1,6-dioxaspiro[4.4]nonene in Japanese hop oil (Humulus japonicus). researchgate.netacs.org Another related compound, exogonic acid, which is a resin constituent of the Brazilian tree Ipomoae operculata, also contains this spiroketal structure. researchgate.netacs.orgresearchgate.net While the prompt mentions Artemisia pedemontana and Chrysanthemum yoshinaganthum, specific this compound derivatives from these particular species were not substantiated in the reviewed literature.

Examples of this compound Derivatives in Plants
Compound TypePlant SourceReference
Tetramethyl-1,6-dioxaspiro[4.4]noneneJapanese hop oil (Humulus japonicus) researchgate.netacs.org
Exogonic acidIpomoae operculata researchgate.netacs.orgresearchgate.net

Beyond insects, spiroketals are found in the chemical secretions of other animals. The mandibular gland secretions of several species of solitary bees from the genus Andrena are known to contain a complex mixture of volatile compounds, including various spiroketals. rutgers.eduresearchgate.net While many of these are 1,6-dioxaspiro[4.5]decane derivatives, the broader class of spiroketals is a significant component of their chemical profile. researchgate.netresearchgate.net For instance, 2,7-diethyl-1,6-dioxaspiro[4.6]undecane has been identified as a pheromone in Andrena wilkella, where it functions as an aggregation signal. nih.govresearcher.life The presence of these compounds in both male and female bees suggests their importance in the chemical communication systems of these species. rutgers.edu

Spiroketals, also known as spiroacetals, are a privileged structural scaffold found extensively in natural products, bioactive molecules, and drugs. nih.govnih.gov This motif consists of two heterocyclic rings that share a single central carbon atom, with each ring containing an oxygen atom adjacent to this spiro center. chemrxiv.org The spiroketal moiety is often crucial for the biological activity of the parent molecule. rsc.org These structures are widespread in nature, appearing in compounds from diverse sources such as fungi, bacteria, plants, and insects. nih.govnih.gov Their prevalence across different phylogenetic origins suggests a convergent evolutionary drive towards the formation of this biologically important scaffold. rsc.org

Biosynthetic Pathways Towards Dioxaspiro[4.4]nonane Skeletons

The biosynthesis of spiroketals, including the this compound skeleton, is often a late-stage event in the formation of complex natural products, particularly polyketides. researchgate.net Polyketides are a large class of secondary metabolites synthesized by a set of enzymes known as polyketide synthases (PKSs). nih.gov

The formation of the spiroketal ring system typically occurs via the cyclization of a precursor molecule, usually a dihydroxy-ketone. This process involves the intramolecular attack of two hydroxyl groups onto a single ketone or aldehyde carbonyl group. For a long time, it was hypothesized that spiroketal formation might be a non-enzymatic, spontaneous process, driven by thermodynamic stability. researchgate.net

However, more recent research has provided evidence for the existence of specific enzymes, known as spirocyclases or spiroacetal cyclases, that catalyze this key step with high stereospecificity. nih.govchemrxiv.org For example, in the biosynthesis of the polyketide antibiotics oligomycin and ossamycin, dedicated spirocyclase enzymes (OlmO and OssO, respectively) are essential for the formation of the spiroketal moiety. chemrxiv.org Deletion of the genes encoding these enzymes abolishes the production of the final spiroketal-containing compound. chemrxiv.org These enzymes are thought to work by binding a hemiacetal intermediate, facilitating the loss of a water molecule to generate a stabilized oxocarbenium ion, and then controlling the subsequent ring-closing attack of the second hydroxyl group to yield a single, specific stereoisomer of the spiroketal. chemrxiv.org

Methodologies for Isolation and Purification of Natural this compound Analogs

The isolation and purification of this compound and its analogs from natural sources are intricate processes that necessitate a combination of extraction and chromatographic techniques. The specific methodologies employed are largely dependent on the source organism, the physicochemical properties of the target compound, and the complexity of the chemical matrix in which it is found. These spiroketals have been identified in a variety of organisms, including insects, fungi, and plants, each requiring a tailored approach for successful isolation.

A significant number of this compound analogs are volatile compounds, particularly those that function as insect pheromones. A primary example is chalcogran, a key aggregation pheromone of the six-toothed spruce bark beetle, Pityogenes chalcographus. The isolation of such volatile compounds typically begins with the collection of airborne emissions from the source. In the case of chalcogran, volatiles are collected from air passed over logs infested with male beetles. This is followed by a series of chromatographic purifications. Capillary gas chromatography (GC) using columns with different polarities is a crucial step for separating the individual components of the complex volatile mixture. A specialized technique known as subtractive-combination bioassay is often employed in conjunction with GC to pinpoint the biologically active fractions. This involves systematically removing (subtracting) fractions from a blend and testing the biological activity of the remaining mixture. A loss of activity upon removal of a specific fraction indicates the presence of an essential component.

Fungi, particularly endophytic and entomogenous species, are another notable source of this compound derivatives. A secondary metabolite featuring the this compound core has been isolated from the entomogenous fungus Isaria cateniannulata encyclopedia.pub. The general procedure for isolating non-volatile secondary metabolites from fungal cultures begins with the cultivation of the fungus in a suitable liquid or solid medium. Following fermentation, the fungal biomass and culture broth are separated. The extraction of the desired compounds is typically achieved through solvent extraction, employing a range of organic solvents such as ethyl acetate, methanol, or a chloroform/methanol mixture. The choice of solvent is critical and is based on the polarity of the target spiroketal.

The crude extract obtained from the fungal culture is a complex mixture of various metabolites. Therefore, further purification is essential and is usually accomplished through a series of chromatographic steps. Column chromatography is a common initial purification technique, utilizing stationary phases like silica gel or Sephadex LH-20. This step helps to separate the compounds based on their polarity. Subsequent purification of the fractions is often carried out using high-performance liquid chromatography (HPLC), which offers higher resolution and is effective for separating closely related compounds, including diastereomers. Preparative thin-layer chromatography (TLC) can also be employed for final purification of small quantities of the compound.

The isolation of this compound analogs from plant sources often involves the extraction of essential oils. For instance, an ethyl-substituted this compound has been identified in the essential oil of sweet cherry flowers (Prunus avium) nih.gov. The primary method for obtaining essential oils is hydrodistillation, where plant material is boiled in water, and the volatile compounds are co-distilled with steam, condensed, and then separated from the aqueous phase. The resulting essential oil is then typically analyzed by gas chromatography-mass spectrometry (GC-MS) to identify its constituents. For the isolation of specific spiroketal compounds from the essential oil, column chromatography can be employed. In the case of isomeric spiroethers from the roots of Tanacetum dolichophyllum, column chromatography was used to separate the E and Z isomers researchgate.net.

The following tables provide a summary of the methodologies used for the isolation and purification of selected natural this compound analogs.

Table 1: Isolation and Purification of Chalcogran from Pityogenes chalcographus

StepMethodDetails
Source Material Male Pityogenes chalcographus beetles boring in Norway spruce logs.Beetles are allowed to infest fresh logs to stimulate pheromone production.
Collection Volatile collectionAir is passed over the infested logs, and the airborne compounds are trapped.
Initial Separation FractionationThe collected volatiles are subjected to initial separation to reduce complexity.
Purification Capillary Gas Chromatography (GC)Columns of different polarities are used to separate the components of the volatile mixture.
Identification Subtractive-Combination BioassayBiologically active fractions are identified by systematically removing components and observing the effect on beetle attraction.
Structure Elucidation Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) SpectroscopyThe chemical structure of the purified compound is determined.

Table 2: General Methodology for Isolation and Purification of this compound Analogs from Fungal Cultures

StepMethodDetails
Source Material Fungal culture (e.g., Isaria cateniannulata)The fungus is grown in a suitable liquid or solid fermentation medium.
Extraction Solvent ExtractionThe fungal biomass and/or culture broth is extracted with organic solvents such as ethyl acetate, methanol, or chloroform.
Initial Purification Column ChromatographyThe crude extract is fractionated using stationary phases like silica gel or Sephadex LH-20 with a gradient of solvents.
Fine Purification High-Performance Liquid Chromatography (HPLC) or Preparative Thin-Layer Chromatography (TLC)Fractions containing the target compound are further purified to isolate the pure spiroketal. Reversed-phase HPLC is often used for separating diastereomers.
Structure Elucidation Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) SpectroscopyThe chemical structure of the isolated analog is determined.

Table 3: Isolation and Identification of this compound Analogs from Plant Essential Oils

StepMethodDetails
Source Material Plant parts (e.g., flowers of Prunus avium, roots of Tanacetum dolichophyllum)Fresh or dried plant material is used for extraction.
Extraction HydrodistillationEssential oils are extracted from the plant material using a Clevenger-type apparatus.
Analysis and Identification Gas Chromatography-Mass Spectrometry (GC-MS)The chemical composition of the essential oil is analyzed, and individual components, including spiroketals, are identified based on their mass spectra and retention times.
Purification (if required) Column ChromatographyFor the isolation of specific isomers or less abundant spiroketals, column chromatography of the essential oil is performed.
Structure Elucidation Nuclear Magnetic Resonance (NMR) SpectroscopyThe structures of isolated isomeric compounds are confirmed using 1H-NMR, 13C-NMR, and other 2D NMR techniques researchgate.net.

Synthetic Methodologies for 1,6 Dioxaspiro 4.4 Nonane and Its Derivatives

Classical Approaches to 1,6-Dioxaspiro[4.4]nonane Core Construction

Traditional methods for forming the this compound core rely on fundamental organic reactions, primarily focusing on the formation of the two ketal linkages around a central spirocyclic carbon.

One of the most fundamental approaches to the synthesis of the this compound system involves the reaction of a suitable ketone with a 1,4-difunctionalized butane (B89635) derivative. A classical Williamson ether synthesis-type approach, reacting the disodium (B8443419) salt of a gem-diol (derived from a ketone like cyclopentanone) with a 1,4-dihalobutane, can lead to the spiroketal structure. More commonly, the reaction involves the ketalization of a ketone with 1,4-butanediol (B3395766) under acidic conditions. However, the use of 1,4-dihalobutanes represents a direct, albeit less common, route to the carbon skeleton, which can then be cyclized. The synthesis and properties of this compound and its derivatives have been subjects of comprehensive reviews, which cover these foundational methods acs.orgacs.org.

Acid-catalyzed intramolecular spiroketalization is a widely used and efficient method for constructing the this compound core from acyclic precursors. This strategy typically involves the cyclization of a keto-diol under acidic conditions. For the parent compound, this precursor is 1,7-dihydroxynonan-4-one. The reaction proceeds via protonation of the ketone, followed by two sequential intramolecular nucleophilic attacks by the terminal hydroxyl groups to form the five-membered tetrahydrofuran (B95107) rings.

Unsaturated precursors like non-4-yn-1,7-diol can also be employed. In this case, an acid-catalyzed hydration of the alkyne moiety first generates the key keto-diol intermediate, which then undergoes spontaneous cyclization to the spiroketal. Modern variants of this approach utilize transition metals, such as gold(I) catalysts, which act as potent π-acids to facilitate the cyclization of di-alkynyl diol precursors under mild conditions, yielding substituted 2,7-dioxaspiro[4.4]nonane-1,6-diones mdpi.com. Standard Brønsted acids like sulfuric acid are also effective for promoting these cyclizations nih.govfrontiersin.org.

PrecursorCatalyst/ConditionsProductReference
1,7-Dihydroxynonan-4-oneBrønsted Acid (e.g., H₂SO₄)This compoundGeneral Method
2,2-di(prop-2-ynyl)malonic acidAu(I) catalyst, CH₂Cl₂3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-dione mdpi.com

Stereoselective Synthesis of this compound Systems

Achieving stereocontrol in the synthesis of substituted 1,6-dioxaspiro[4.4]nonanes is crucial, as the biological activity of these compounds is often dependent on their specific stereochemistry. Several strategies have been developed to this end.

Organoselenium reagents can mediate the stereoselective cyclization of unsaturated hydroxy ketones to afford enantiomerically enriched spiroketals. In a notable example, the asymmetric cyclization of 1-hydroxyoct-7-en-4-one (B14304403) was promoted by a chiral camphorselenenyl tetrafluoroborate (B81430) reagent researchgate.net. This electrophilic selenium species induces a cyclization cascade, resulting in the formation of a mixture of diastereomeric 2-[(camphorseleno)methyl]-1,6-dioxaspiro[4.4]nonanes. After chromatographic separation of the diastereomers, reductive deselenenylation using triphenyltin (B1233371) hydride provides access to enantiomerically pure 2-methyl-1,6-dioxaspiro[4.4]nonanes researchgate.net. This method leverages the chiral selenium reagent to control the stereochemistry of the initial cyclization step, which is then translated to the final product.

SubstrateChiral ReagentKey StepFinal Product (after deselenenylation)
1-hydroxyoct-7-en-4-oneCamphorselenenyl tetrafluoroborateAsymmetric seleno-spiroketalizationEnantiomerically pure 2-methyl-1,6-dioxaspiro[4.4]nonane

Chiral auxiliaries are powerful tools for directing the stereochemical outcome of reactions. In this approach, an enantiomerically pure molecule (the auxiliary) is temporarily incorporated into the substrate to guide the formation of new stereocenters scribd.comyork.ac.uk. After the desired stereoselective transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

While specific applications of this strategy for the parent this compound are not widely documented, the principle has been successfully applied to closely related spiroketal systems. For instance, the stereoselective synthesis of isomers of 2-methyl-1,6-diaxaspiro[4.5]decane, an insect pheromone, was achieved using a chiral sulfoxide (B87167) auxiliary acs.org. This strategy involves the diastereoselective addition of an organometallic reagent to a keto-sulfoxide, where the chiral sulfoxide group directs the approach of the nucleophile. Subsequent steps then lead to the formation of the spiroketal core with high stereocontrol. A similar approach could be envisioned for this compound derivatives, starting with a precursor such as a γ-butyrolactone appended with a chiral auxiliary researchgate.net. Evans oxazolidinones and pseudoephenamine are other well-established auxiliaries used for controlling stereochemistry in alkylation and aldol (B89426) reactions that can build up the necessary carbon framework prior to cyclization nih.gov.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly effective route to enantiomerically pure compounds under mild conditions. For spiroketal synthesis, a key strategy is the enzymatic kinetic resolution of a racemic precursor. Lipases are commonly used enzymes for this purpose, as they can selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, leaving the other enantiomer unreacted nih.govnih.govmdpi.com.

This approach can be applied to the synthesis of chiral this compound by resolving a racemic hydroxy ketone or diol precursor. For example, a racemic diol that serves as a precursor to a substituted spiroketal could be subjected to lipase-catalyzed acetylation. The enzyme would selectively acylate one enantiomer, allowing for the easy separation of the monoacetylated product from the unreacted alcohol. Both the resolved alcohol and the deacetylated ester can then be carried forward to produce the two separate enantiomers of the target spiroketal. This method is particularly powerful for generating both enantiomers of a chiral molecule from a single racemic starting material nih.gov.

TechniqueEnzyme ClassPrincipleApplicationReference
Kinetic ResolutionLipases (e.g., Amano Lipase PS-C II)Selective acylation/hydrolysis of one enantiomer of a racemic alcohol/ester.Resolution of racemic alcohol precursors to generate enantiopure starting materials for spiroketal synthesis. nih.govmdpi.com

Metal-Catalyzed Routes to this compound Skeletons

Gold(I) catalysis has emerged as a powerful tool for the synthesis of complex molecular architectures, including spiroketals. mdpi.com A highly efficient method for the synthesis of substituted 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-diones involves the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid derivatives. This reaction proceeds smoothly under mild conditions, typically at room temperature in dichloromethane (B109758) (CH₂Cl₂), to afford the desired spirobislactones in quantitative or near-quantitative yields.

The general procedure involves dissolving a JohnPhos Au(MeCN)SbF₆ catalyst in the solvent, followed by the addition of the 2,2-disubstituted malonic acid substrate. The reaction is typically complete within an hour. This methodology is tolerant of various substituents on the aryl groups of the starting material, allowing for the synthesis of a diverse library of γ-arylidene spirobislactones. These compounds are of significant interest due to the prevalence of the spiroketal scaffold in biologically active natural and synthetic products.

Table 2: Gold(I)-Catalyzed Synthesis of 3,8-Dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-diones

Starting Material Substituent (Aryl Group) Catalyst Solvent Time (h) Yield (%)
Phenyl JohnPhos Au(MeCN)SbF₆ CH₂Cl₂ 1 99
4-Methylphenyl JohnPhos Au(MeCN)SbF₆ CH₂Cl₂ 1 100
4-Methoxyphenyl JohnPhos Au(MeCN)SbF₆ CH₂Cl₂ 1 98

While various metal-catalyzed routes to spiroketals are known, specific literature detailing indium-mediated transformations for the synthesis of this compound skeletons or related spiro-γ-dilactones is not extensively documented in the reviewed sources. Further research would be required to ascertain the applicability and potential advantages of indium catalysis for constructing this particular spirocyclic framework.

Novel Synthetic Pathways to Spiroketals Related to this compound

The synthesis of spiroketals often proceeds via the acid-promoted intramolecular acetalization of a dihydroxy ketone precursor. A key challenge is the construction of this precursor. Dianion chemistry offers a powerful strategy for the required carbon-carbon bond formations. Acyl anion equivalents, such as those derived from dithianes, serve as carbonyl dianion synthons.

After deprotonation with a strong base, these stabilized carbanions can be used in nucleophilic substitution reactions to build the carbon framework of the dihydroxy ketone. This approach allows for the sequential alkylation steps necessary to assemble the chain that will ultimately cyclize to form the spiroketal. The use of such carbanionic precursors is a fundamental strategy for accessing the necessary dihydroxy ketone frameworks required for spiroketalization.

A modern and highly versatile approach for constructing complex acyclic molecules with precise stereocontrol is the iterative boron-homologation methodology, also known as the Matteson-type reaction. This "assembly line" synthesis has been extended to the preparation of complex cyclic and spirocyclic compounds. The process involves the reaction of a boronic ester with a carbenoid, which inserts into the carbon-boron bond via a 1,2-metallate rearrangement.

This homologation can be repeated iteratively, allowing for the controlled "growth" of a carbon chain one atom at a time with exceptional stereochemical fidelity. By designing a suitable precursor, this method can be adapted for intramolecular Matteson-type couplings to achieve diastereoselective and enantioselective ring formation. This powerful technique enables the construction of the carbon skeletons required for hard-to-make spirocyclic compounds, like those related to this compound, starting from simple cyclic ketones.

Electrochemical Dearomative Spirocyclization

Electrochemical methods offer a green and efficient alternative to traditional oxidant-based reactions, utilizing electrons as clean reagents. The application of anodic oxidation for the dearomative spirocyclization of phenolic precursors represents a promising strategy for the synthesis of spiroethers, including derivatives of this compound.

Recent studies have demonstrated the feasibility of electrochemical oxidative ortho-dearomatization of naphthols and phenols bearing tethered alcohol nucleophiles. nih.govkisti.re.krresearchgate.net This transformation proceeds via an intramolecular C-O bond formation, yielding a variety of spiroethers. The reaction is typically conducted under simple experimental conditions, often in a constant current mode within an undivided cell, obviating the need for an inert atmosphere. nih.govkisti.re.krresearchgate.net This approach avoids the use of stoichiometric oxidants like hypervalent iodine reagents, with hydrogen gas being the only byproduct. kisti.re.kr

While the direct synthesis of the parent this compound via this method has not been explicitly reported, the established principles can be extended to a suitably designed precursor. For instance, a phenol (B47542) derivative with a tethered diol, upon anodic oxidation, could undergo a dearomative spiroetherification to furnish a hydroxyl-functionalized this compound derivative. The general mechanism involves the anodic oxidation of the phenol to a phenoxonium ion, which is then trapped intramolecularly by the tethered hydroxyl group to form the spirocyclic system.

A key advantage of this electrochemical approach is the ability to control the reaction outcome by tuning the electrolytic parameters, which can help to favor the desired single-electron transfer oxidation of the phenoxyl radical over potential side reactions. researchgate.net The yields for analogous electrochemical spiroetherifications of naphthol and phenol derivatives with tethered alcohols have been reported to be as high as 97%. nih.govkisti.re.krresearchgate.net

Table 1: Electrochemical Dearomative Spiroetherification of Arenols with Tethered Alcohols

Starting MaterialProductYield (%)ConditionsReference
2-(2-Hydroxyethyl)-1-naphtholSpiro[naphthalene-1,2'-oxolan]-2(1H)-one95Constant current, undivided cell researchgate.net
2-(3-Hydroxypropyl)-1-naphtholSpiro[naphthalene-1,2'-oxan]-2(1H)-one97Constant current, undivided cell researchgate.net
4-Methyl-2-(2-hydroxyethyl)phenol4-Methylspiro[cyclohexa-2,5-diene-1,2'-oxolane]-4-one85Constant current, undivided cell researchgate.net

This table presents examples of electrochemical spiroetherification that form the basis for the proposed synthesis of this compound derivatives.

Strategies for in situ Derivatization during Synthetic Procedures

The in situ derivatization of intermediates during the synthesis of this compound offers a streamlined approach to generating structural diversity, avoiding the need for isolation and purification of intermediates. This can be achieved through one-pot or cascade reactions where the formation of the spiroketal is immediately followed by a functionalization step.

One notable strategy involves the ozonolysis of 1,7-diols that are themselves prepared in a one-pot fashion. In a straightforward synthesis of substituted 1,6-dioxaspiro[4.4]nonanes, a dithioether is first subjected to a 4,4'-di-tert-butylbiphenyl (B167987) (DTBB)-catalyzed lithiation in the presence of various carbonyl compounds to generate a range of diols. These diol precursors are then treated with ozone, followed by a workup with thiourea, to yield the corresponding substituted 1,6-dioxaspiro[4.4]nonanes. kisti.re.kr The incorporation of different carbonyl compounds in the initial step allows for the in situ generation of a variety of derivatized precursors that directly lead to functionalized spiroketals.

Another approach to achieving derivatized this compound systems in a single synthetic operation is through the gold-catalyzed cyclization of functionalized acyclic precursors. For example, 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones have been synthesized with quantitative yields through the gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acids. mdpi.com This reaction proceeds smoothly under mild conditions and is tolerant of various substituents on the starting material. mdpi.com This method exemplifies a strategy where the desired functional groups (in this case, arylidene moieties) are installed in the precursor, and the subsequent one-pot cyclization directly yields the derivatized spiroketal.

Table 2: One-Pot Synthesis of Substituted this compound Derivatives

Precursor(s)ReagentsProductYield (%)Reference
Dithioether, Acetone1. DTBB, Li; 2. O₃; 3. Thiourea2,2,7,7-Tetramethyl-1,6-dioxaspiro[4.4]nonane75 kisti.re.kr
Dithioether, Cyclohexanone1. DTBB, Li; 2. O₃; 3. ThioureaDispiro[cyclohexane-1,2'- nih.govurl.edudioxaspiro[4.4]nonane-7',1''-cyclohexane]80 kisti.re.kr
2,2-bis(3-phenylprop-2-yn-1-yl)malonic acidJohnPhosAu(MeCN)SbF₆3,8-Dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione99 mdpi.com

These examples highlight efficient methods for generating substituted 1,6-dioxaspiro[4.4]nonanes where the derivatization is an integral part of the synthetic sequence, thereby streamlining the synthetic process.

Chemical Reactivity and Transformations of 1,6 Dioxaspiro 4.4 Nonane

Ring-Opening Reactions of the 1,6-Dioxaspiro[4.4]nonane Core

While the this compound core is generally stable, it can undergo ring-opening reactions under specific catalytic conditions, most notably in polymerization processes. A significant example is the photoinitiated cationic double ring-opening polymerization of derivatives such as 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane (MPN). nih.gov In this process, a photoinitiator generates a cationic species that triggers the opening of both rings of the spiroketal monomer. This type of polymerization is of interest for applications where dimensional stability is crucial, as ring-opening polymerizations can lead to materials with reduced shrinkage. The polymerization of MPN has been successfully monitored using real-time FT-IR, and the proposed mechanism involves an α-position attack as the predominant mode for the second ring opening. nih.gov

Acid-Catalyzed Reactions and Rearrangements, including Interconversion Studies

Acid catalysis plays a pivotal role in the transformation of this compound and its derivatives, leading to rearrangements and, in some cases, interconversion between stereoisomers. A notable example is the acid-catalyzed rearrangement of a spiroketal enol ether derived from this compound. This reaction converts the spiroketal into a cyclopentenone-derived oxabicyclic compound.

Interconversion studies of this compound isomers are crucial for understanding the stereochemical stability and conformational preferences of this system. While specific studies on the interconversion of this compound anomers are not extensively detailed in the provided search results, the synthesis of different diastereomers of the related spiro[4.4]nonane-1,6-diol suggests that the stereochemical outcome of reactions at the spirocyclic core can be controlled. researchgate.net For instance, the reduction of spiro[4.4]nonane-1,6-dione can yield different diastereomers of the corresponding diol depending on the reducing agent used. researchgate.net This implies that under equilibrium conditions, such as acid catalysis, interconversion between different stereoisomers of substituted 1,6-dioxaspiro[4.4]nonanes is a plausible process.

Functional Group Transformations on this compound Derivatives

The this compound core can be adorned with various functional groups, which can then undergo a range of chemical transformations. These transformations are essential for the synthesis of complex molecules and for the diversification of spiroketal-containing compound libraries.

The oxidation and reduction of functional groups on this compound derivatives are fundamental transformations. For instance, the synthesis of carbaspironucleosides from the enantiomers of spiro[4.4]nonane-1,6-diol involves a series of oxidation and reduction steps. While this example pertains to a carbocyclic analogue, the principles are applicable to the dioxaspiro system. The reduction of a spiro[4.4]nonane-1,6-dione to the corresponding diol has been achieved with diastereoselectivity using various reducing agents, as shown in the table below. researchgate.net

Starting MaterialReducing AgentProductDiastereoselectivity
Spiro[4.4]nonane-1,6-dioneLithium n-butyldiisobutylaluminium hydridecis,cis-Spiro[4.4]nonane-1,6-diolHigh
Spiro[4.4]nonane-1,6-dioneBH₃·THFcis,trans-Spiro[4.4]nonane-1,6-diolHigh
Spiro[4.4]nonane-1,6-dioneLiAlH₄trans,trans-Spiro[4.4]nonane-1,6-diolModerate

This table illustrates the diastereoselective reduction of a related spirodione, indicating the potential for stereocontrolled transformations on the this compound framework.

Nucleophilic substitution reactions on derivatives of this compound allow for the introduction of a wide array of functional groups. For example, the conversion of the enantiomers of spiro[4.4]nonane-1,6-diol into epimeric carbaspironucleosides involves multiple reaction pathways that include nucleophilic substitution steps. researchgate.net The Mitsunobu reaction, a classic example of a nucleophilic substitution that proceeds with inversion of stereochemistry, has been employed to transform one epimer into another in related spirocyclic systems. researchgate.net These examples highlight the utility of nucleophilic substitution in manipulating the stereochemistry and functionality of spiroketal derivatives.

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of the transformations of this compound is crucial for predicting reactivity and controlling reaction outcomes. The photoinitiated cationic double ring-opening polymerization of 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane (MPN) has been the subject of mechanistic and kinetic studies. nih.gov The proposed mechanism, confirmed by computer modeling and NMR analysis, suggests that an α-position attack is the key step in the second ring-opening event. nih.gov The process is initiated by the absorption of light by a photoinitiator, which then generates a cationic species that starts the polymerization cascade. uychem.comfujifilm.comnih.gov

In the case of acid-catalyzed rearrangements, the mechanism typically involves the protonation of one of the oxygen atoms of the spiroketal. This is followed by ring opening to form a stabilized carbocation intermediate, which can then undergo rearrangement or attack by a nucleophile to form the final product.

Advanced Spectroscopic and Analytical Characterization of 1,6 Dioxaspiro 4.4 Nonane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,6-Dioxaspiro[4.4]nonane, providing unambiguous evidence of its unique spirocyclic framework.

One-dimensional NMR spectra offer fundamental information regarding the chemical environment and number of distinct proton and carbon atoms in the molecule. The inherent C₂ symmetry of this compound simplifies its spectra, resulting in fewer signals than would be expected for a non-symmetrical isomer.

The ¹H NMR spectrum is characterized by distinct multiplets corresponding to the methylene (B1212753) (-CH₂) groups of the two equivalent tetrahydrofuran (B95107) rings. The protons closer to the oxygen atoms (at C2, C4, C7, and C9) are deshielded and appear at a lower field compared to the protons at C3 and C8.

The ¹³C NMR spectrum provides complementary information, showing a specific number of signals that correspond to the chemically non-equivalent carbon atoms. The spiro-carbon (C5) is highly characteristic, appearing as a quaternary carbon signal at a significantly downfield shift due to being bonded to two oxygen atoms.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmProton AssignmentMultiplicityIntegration
~3.8 - 4.0H2, H4, H7, H9Multiplet8H
~1.8 - 2.0H3, H8Multiplet4H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmCarbon Assignment
~115 - 120C5 (Spiro-carbon)
~65 - 70C2, C4, C7, C9
~25 - 30C3, C8

This compound is a chiral molecule, existing as a pair of non-superimposable mirror images (enantiomers). While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral shift reagents (CSRs) allows for the determination of a sample's optical purity or enantiomeric excess (e.e.). researchgate.netlibretexts.org

CSRs, typically lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are chiral Lewis acids. stereoelectronics.org They reversibly coordinate with Lewis basic sites in the substrate molecule, such as the oxygen atoms in this compound. libretexts.org This interaction forms transient diastereomeric complexes. Since diastereomers possess different physical and chemical properties, their NMR spectra are distinct. libretexts.org

Upon addition of a CSR to a non-racemic mixture of this compound, the signals for the two enantiomers, which are identical in a non-chiral environment, will split into two separate sets of signals. The ratio of the integration areas of these now distinct signals directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise calculation of the enantiomeric excess. tcichemicals.comtcichemicals.com

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously confirming the complex structure and atomic connectivity of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between the protons on adjacent carbons within each five-membered ring (e.g., between H2/H3 and H3/H4), confirming the sequence of methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached. It provides a definitive correlation between the ¹H and ¹³C NMR data, allowing for the confident assignment of each carbon and its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly crucial for identifying the quaternary spiro-carbon, which has no attached protons. Protons on the surrounding methylene groups (C2, C4, C7, C9) would show correlation cross-peaks to the C5 spiro-carbon, providing conclusive evidence of the spirocyclic core of the molecule.

Mass Spectrometry for Molecular Weight, Fragmentation Analysis, and Mixture Characterization

Mass spectrometry (MS) is an essential analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture using gas chromatography and provides mass spectra for each component. For a pure sample of this compound, GC-MS confirms its volatility and purity while providing its electron ionization (EI) mass spectrum. nih.gov

The mass spectrum displays a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (128.17 g/mol ). The fragmentation pattern is characteristic of the spiroacetal structure, often involving cleavage of the rings initiated by the loss of an electron from one of the oxygen atoms. Key fragments can arise from alpha-cleavage or ring-opening mechanisms.

Table 3: Characteristic Mass Spectrometry Fragments for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment Identity
128[C₇H₁₂O₂]⁺˙ (Molecular Ion)
99[M - C₂H₅]⁺ or [M - CHO]⁺
71[C₄H₇O]⁺
43[C₂H₃O]⁺ or [C₃H₇]⁺

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental composition. pnnl.gov The molecular formula of this compound is C₇H₁₂O₂. HRMS can distinguish the exact mass of this compound from other compounds with the same nominal mass but different elemental compositions. mdpi.com

The ability of HRMS to measure mass to within a few parts per million (ppm) of the theoretical value provides a high degree of confidence in the assigned molecular formula, serving as a critical piece of data for structural confirmation. chemsrc.com

Table 4: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₇H₁₂O₂
Calculated Exact Mass128.08373 Da nih.gov
Observed Mass (Typical)128.0837 ± 0.0006 (within 5 ppm)

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific, publicly available IR spectrum for this compound is not readily found in the searched literature, the expected characteristic absorption bands can be predicted based on its molecular structure.

The this compound molecule consists of C-H and C-O single bonds within a saturated spiroketal framework. The key functional groups and their expected IR absorption regions are:

C-H Stretching: Alkanes and cycloalkanes typically exhibit C-H stretching vibrations in the range of 2850-3000 cm⁻¹. The spectrum of this compound is expected to show strong absorptions in this region due to the numerous C-H bonds in its two five-membered rings.

CH₂ Bending: The methylene groups (CH₂) in the rings will also give rise to characteristic bending (scissoring) vibrations, which are typically observed around 1450-1470 cm⁻¹.

For comparison, the IR spectrum of a related compound, this compound-2,7-dione, is available and prominently features a strong absorption band corresponding to the C=O stretching of the lactone carbonyl groups, which is absent in the parent this compound.

Table 1: Predicted Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAlkane (cyclic)2850-3000Strong
C-O StretchSpiroketal1000-1300Strong
CH₂ Bend (Scissoring)Alkane (cyclic)1450-1470Medium

X-ray Diffraction for Precise Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, providing accurate bond lengths, bond angles, and stereochemical information.

Despite the importance of this technique, a search of publicly available crystallographic databases and the scientific literature did not yield a specific crystal structure determination for the parent compound, this compound. While crystal structures for some derivatives of dioxaspiro[4.4]nonane have been reported, the exact solid-state conformation of the unsubstituted molecule remains to be elucidated by X-ray diffraction. Such a study would be invaluable for understanding the precise geometry of the spirocyclic system, including the puckering of the two five-membered rings and the orientation of the oxygen atoms.

Chromatographic Methods for Enantiomeric Resolution and Purity Assessment

High-performance liquid chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. For chiral molecules like this compound, which can exist as a pair of non-superimposable mirror images (enantiomers), specialized chiral stationary phases (CSPs) are necessary for their separation.

The principle of chiral HPLC relies on the differential interaction of the enantiomers with the chiral environment of the CSP. This results in the formation of transient diastereomeric complexes with different stabilities, leading to different retention times and, thus, separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.

A review of the scientific literature did not reveal any specific studies detailing the enantiomeric resolution of this compound using chiral HPLC. The development of such a method would require screening various CSPs and mobile phase compositions to achieve optimal separation of its enantiomers.

Complexation gas chromatography (CGC) is a powerful technique for the separation of enantiomers of volatile compounds. This method utilizes a chiral stationary phase that contains a metal coordination compound, which acts as a chiral selector. The enantiomers of the analyte reversibly form diastereomeric complexes with the metal chelate, and the differences in the stability of these complexes lead to their separation.

The enantiomeric separation of this compound and its derivatives has been successfully achieved using complexation gas chromatography. Research has shown that nickel(II) bis[3-(heptafluorobutanoyl)-(1R)-camphorate] dissolved in a polysiloxane is an effective chiral selector for this purpose. The thermodynamic parameters of enantioselectivity, such as the differences in the enthalpy (ΔΔH) and entropy (ΔΔS) of complexation for the two enantiomers, can be determined from temperature-dependent studies. These studies provide insights into the mechanism of chiral recognition.

For instance, in the separation of related spiroketals, it has been observed that even minor changes in the structure of the analyte or the nature of the chiral selector (e.g., chemically bonded versus dissolved in the stationary phase) can lead to significant differences in enantioselectivity and even a reversal of the elution order of the enantiomers.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Composition Analysis

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. Circular dichroism (CD) spectroscopy is a prominent chiroptical technique that measures the difference in absorption of left and right circularly polarized light by a chiral sample.

A CD spectrum provides information about the stereochemical features of a molecule, and the sign and magnitude of the CD signal (measured as ellipticity) are characteristic of a particular enantiomer. This makes CD spectroscopy a valuable tool for determining the enantiomeric excess (ee) and the absolute configuration of chiral compounds.

Despite its utility, a search of the scientific literature did not yield any specific studies on the chiroptical properties of this compound. Such an investigation would be beneficial for establishing the relationship between its absolute configuration and its chiroptical response, which could then be used for rapid and non-destructive determination of its enantiomeric composition.

Applications of 1,6 Dioxaspiro 4.4 Nonane and Its Structural Motifs in Organic Synthesis and Materials Science

Utility as Key Synthetic Intermediates for Complex Molecule Synthesis

The 1,6-dioxaspiro[4.4]nonane skeleton is a recurring structural element in a wide array of natural products, many of which exhibit significant biological activity. wikipedia.orgnih.gov Consequently, the development of synthetic routes to this spiroketal core and its derivatives is of great interest to organic chemists. Its utility as a key intermediate allows for the construction of complex molecular architectures.

Role in the Development of Chiral Ligands and Catalysts for Asymmetric Reactions

The rigid C2-symmetric structure of certain spiroketal scaffolds makes them excellent backbones for the design of chiral ligands used in asymmetric catalysis. umich.eduacs.org These ligands are crucial for controlling the stereochemical outcome of chemical reactions, enabling the synthesis of single-enantiomer drugs and other valuable chiral compounds. acs.org Derivatives of the spiroketal framework have been successfully employed to create a new generation of highly effective ligands.

One such class of ligands is based on a spiroketal scaffold termed SPIROL. umich.edu These ligands have been successfully used in a variety of stereoselective transformations, including:

Iridium-catalyzed hydroarylation (achieving up to 95% enantiomeric excess, or ee) umich.edu

Palladium-catalyzed allylic alkylation (up to 97% ee) umich.edu

Intermolecular Palladium-catalyzed Heck reaction (up to 95% ee) umich.edu

Rhodium-catalyzed hydrogenations (up to 93% ee) umich.edu

Another series of chiral spiroketal bisphosphine ligands, analogous to the well-established SDP ligands, have been synthesized and applied in rhodium-catalyzed enantioselective hydrogenation of olefins, achieving outstanding enantioselectivity of up to 99.5% ee. acs.orgnih.gov The development of these spiroketal-based ligands, which are often more accessible and economical than previous generations like those derived from SPINOL, represents a significant advancement in the field of asymmetric catalysis. umich.eduacs.org

Table 1: Performance of this compound-Motif-Based Chiral Ligands in Asymmetric Catalysis

Ligand TypeMetal CatalystReaction TypeMax. Enantiomeric Excess (ee)Reference
SPIROL-basedIridiumHydroarylation95% umich.edu
SPIROL-basedPalladiumAllylic Alkylation97% umich.edu
SPIROL-basedPalladiumHeck Reaction95% umich.edu
SPIROL-basedRhodiumHydrogenation93% umich.edu
Spiroketal BisphosphineRhodiumOlefin Hydrogenation99.5% acs.orgnih.gov

Integration into Advanced Materials and Polymeric Architectures

The unique chemical properties of the spiroketal linkage, particularly its sensitivity to acidic conditions, have been exploited in the design of advanced, degradable polymers. nih.govacs.org This feature is highly desirable in fields like nanomedicine for the development of drug delivery systems that can release their cargo in specific cellular environments, such as the acidic interior of cancer cells. nih.gov

Researchers have synthesized amphiphilic spirocyclic polyacetals through copper-catalyzed "click" polymerization. nih.gov These polymers can self-assemble into core-amphiphilic structures capable of encapsulating hydrophobic molecules. While stable at neutral pH, these assemblies efficiently release their cargo and degrade completely in acidic conditions, demonstrating their potential as stimuli-responsive nanomaterials for drug delivery. nih.gov Cellular studies have confirmed that these materials are cytocompatible and can be internalized by cells. nih.gov

In another application, spirocyclic acetal (B89532) diols have been incorporated into biobased polyesters. acs.org The inclusion of these rigid spiroacetal units was found to enhance the glass transition temperature and thermal stability of the resulting polymers. Furthermore, these materials exhibited improved oxygen barrier properties, a valuable characteristic for packaging applications. The acid-sensitive nature of the spiroacetal units also allows for chemical recycling of the polyesters, where the polymer can be selectively hydrolyzed to recover valuable components. acs.org

Contribution to the Understanding and Synthesis of Pheromone Chemistry

The this compound skeleton is a key structural feature in the chemical language of insects. researchgate.netsemanticscholar.orgpherobase.com Specifically, a derivative, 2-ethyl-1,6-dioxaspiro[4.4]nonane, is widely known as chalcogran (B1201028). researchgate.netsemanticscholar.org This compound is the principal aggregation pheromone of the spruce bark beetle, Pityogenes chalcographus, a significant pest in European forests. researchgate.netpherobase.com Pheromones are chemical signals used for intraspecific communication, and synthetic versions are vital for monitoring and controlling insect pest populations in an environmentally friendly manner. rsc.org

The synthesis of chalcogran has been a target of significant research to confirm its structure and to provide a reliable source for use in pest management strategies. researchgate.netsemanticscholar.orgpherobase.com Various synthetic routes have been developed to produce both racemic and optically active stereoisomers of chalcogran. researchgate.netsemanticscholar.org The biological activity of pheromones is often dependent on a specific stereoisomer, making the asymmetric synthesis of these compounds particularly important. researchgate.net The study and synthesis of chalcogran and other spiroketal pheromones have advanced the field of chemical ecology, providing tools for understanding insect behavior and developing sustainable methods for crop and forest protection. researchgate.netrsc.org

Table 2: this compound Derivative in Pheromone Chemistry

Compound NameChemical NameInsect SpeciesPheromone FunctionReference
Chalcogran2-Ethyl-1,6-dioxaspiro[4.4]nonanePityogenes chalcographus (Spruce bark beetle)Aggregation researchgate.netsemanticscholar.orgpherobase.com

Spirocyclic Scaffolds in Molecular Recognition Studies

The defined three-dimensional and conformationally restricted nature of spirocyclic scaffolds makes them ideal structures for molecular recognition, a fundamental process in biology and host-guest chemistry. nih.govnih.gov By presenting functional groups in precise spatial orientations, these scaffolds can be designed to bind selectively to biological targets like proteins and enzymes. nih.gov This has led to their growing interest in medicinal chemistry and structure-based drug design. nih.govnih.gov

A compelling demonstration of this application is the rational design of a bisbenzannulated spiroketal that potently binds to the retinoid X receptor (RXR), a nuclear receptor involved in regulating gene expression. nih.gov The crystal structure of the spiroketal bound to the receptor's ligand-binding domain was solved, providing a detailed understanding of the molecular interactions responsible for the binding. nih.gov This work represents one of the first examples of a designed spiroketal-protein complex, validating the potential of these scaffolds in targeting specific protein binding sites. nih.gov Such studies pave the way for the development of novel therapeutic agents built upon the spiroketal framework, designed to modulate the function of key biological targets with high specificity. nih.gov

Future Research Directions and Contemporary Challenges in 1,6 Dioxaspiro 4.4 Nonane Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies toward 1,6-dioxaspiro[4.4]nonane and its derivatives. A primary objective is the reduction of hazardous reagents and waste, coupled with maximizing the incorporation of all atoms from the starting materials into the final product—a concept known as atom economy.

Recent advancements include the development of electrosynthetic methods, which offer a metal- and mercury-free alternative to traditional acid-catalyzed or transition-metal-mediated cyclizations. The "eSpiro" process, for instance, utilizes the anodic oxidation of malonic acids to generate spiroketals efficiently. This method proceeds through a sequential decarboxylation followed by a Brønsted acid-mediated cyclization, achieving high yields and demonstrating scalability. Such electrochemical approaches replace hazardous chemical oxidants with electricity, significantly improving the environmental profile of the synthesis.

Catalysis-driven, atom-economical reactions are also at the forefront. Gold-catalyzed cyclization of specific di-alkynyl malonic acids has been shown to produce substituted 2,7-dioxaspiro[4.4]nonane-1,6-diones under mild conditions with nearly quantitative yields. This highlights the power of catalysis to enable efficient transformations with minimal waste.

Furthermore, domino reactions, which involve a cascade of multiple bond-forming events in a single operation, are inherently atom-economical. These processes reduce the need for intermediate purification steps, saving solvents and energy. The design of novel domino sequences that rapidly assemble the this compound core from simple precursors is a significant area of ongoing research.

Table 1: Comparison of Synthetic Routes for Spiroketals This table is interactive. Click on the headers to sort the data.

MethodKey FeaturesSustainability AdvantagesYields
Traditional Acid CatalysisUses strong acids (e.g., H₂SO₄, HCl)Often requires harsh conditions, generates significant wasteVariable
Electrosynthesis (e.g., eSpiro)Anodic oxidation of malonic acidsMetal-free, avoids hazardous chemical oxidantsUp to 98%
Gold CatalysisCyclization of di-alkynyl precursorsMild reaction conditions, high efficiency96–100%
Domino ReactionsMulti-step cascade in one potHigh atom economy, reduced waste from intermediate purificationGenerally good to excellent

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the synthesis of the this compound core is well-established, the exploration of its reactivity remains an area ripe for discovery. Understanding how the spiroketal moiety influences adjacent functional groups and participates in reactions is crucial for its application as a synthetic intermediate.

An example of its unique reactivity is the acid-catalyzed reaction with organometallic compounds like ferrocene. acs.org This transformation involves the opening of one of the tetrahydrofuran (B95107) rings and subsequent reaction, leading to novel ferrocene-containing heterocyclic structures. Such reactions demonstrate that the spiroketal can act as a precursor to more complex molecular architectures under specific conditions.

Future research is aimed at uncovering new transformations where the spiroketal is not merely a passive scaffold but an active participant. This includes exploring its behavior in radical reactions, photochemical transformations, and under the influence of novel catalytic systems. The goal is to develop a predictive understanding of its reactivity, enabling chemists to design innovative synthetic pathways that leverage the unique electronic and steric properties of the spirocyclic junction.

Advanced Computational Modeling for Predictive Structure-Property Relationships

Computational chemistry has become an indispensable tool for modern organic synthesis. For this compound and its derivatives, advanced computational modeling offers the potential to predict structure-property relationships with high accuracy. Techniques such as Density Functional Theory (DFT) can be used to calculate the relative stabilities of different stereoisomers and conformers, providing insight into the thermodynamic driving forces that govern spiroketalization reactions.

Quantitative Structure-Activity Relationship (QSAR) models represent another powerful computational approach. By correlating calculated molecular descriptors with experimentally observed biological activities or physical properties, QSAR can guide the design of new this compound derivatives with desired functions. This predictive capability can accelerate the discovery of new pharmaceuticals and materials by prioritizing the synthesis of the most promising candidates, thereby saving time and resources.

Future work in this area will focus on developing more refined computational models that can accurately predict the outcomes of stereoselective reactions and forecast the biological activities of complex spiroketal-containing molecules.

Expanding the Scope of Natural Product Mimicry and Bio-Inspired Synthesis

The this compound scaffold is a recurring motif in the natural world. A prominent example is Chalcogran (B1201028) (2-ethyl-1,6-dioxaspiro[4.4]nonane), the principal aggregation pheromone of the bark beetle Pityogenes chalcographus. semanticscholar.orgrsc.org Additionally, the core structure has been identified in secondary metabolites isolated from fungi, some of which exhibit inhibitory activity against cancer cell lines. nih.gov

This natural prevalence provides inspiration for two key research avenues:

Natural Product Mimicry: By using the this compound core as a rigid scaffold, chemists can design and synthesize simplified analogs of complex natural products. This approach helps to identify the minimal structural requirements for biological activity (the pharmacophore) and can lead to the development of new therapeutic agents that are easier to synthesize than the original natural product.

Bio-Inspired Synthesis: Studying the biosynthetic pathways that organisms use to construct these spiroketals can inspire novel and efficient laboratory syntheses. Mimicking nature's strategies often leads to highly selective and environmentally benign chemical processes.

Future research will continue to explore the vast diversity of natural products for new examples of the this compound scaffold and use this knowledge to drive the synthesis of novel bioactive molecules.

Table 2: Selected Natural Products Featuring the this compound Core This table is interactive. Click on the headers to sort the data.

Compound NameSource OrganismBiological Role / Activity
ChalcogranBark Beetle (Pityogenes chalcographus)Aggregation Pheromone
Unnamed Secondary MetaboliteFungus (Isaria cateniannulata)Weak inhibitory activity against HeLa cells nih.gov

Addressing Persistent Challenges in Stereocontrol within Complex Spiroketal Architectures

Perhaps the most significant and persistent challenge in the chemistry of this compound and other spiroketals is the precise control of stereochemistry at the spirocenter. The formation of the spiroketal can be governed by either thermodynamic or kinetic control, often leading to different stereochemical outcomes.

Thermodynamic Control: Under equilibrating conditions (typically acidic), the most stable stereoisomer is formed. This stability is influenced by a combination of steric effects and electronic factors, most notably the anomeric effect, which favors an axial orientation of the oxygen lone pairs relative to the C-O bond of the other ring.

Kinetic Control: Under non-equilibrating conditions, the product distribution is determined by the relative rates of formation of the different stereoisomers. Achieving kinetic control to synthesize the thermodynamically less stable ("contrathermodynamic") isomer is a major synthetic hurdle. mskcc.org

The challenge is amplified in the synthesis of complex molecules containing multiple stereocenters, where the desired isomer may not be the thermodynamically preferred one. Researchers are actively developing new stereoselective methods that can override the inherent thermodynamic preferences. This includes the use of chiral catalysts, substrate-controlled reactions where existing stereocenters direct the formation of the new one, and kinetically controlled spirocyclization reactions. Overcoming these challenges is essential for the total synthesis of complex natural products and for the systematic exploration of the chemical space around the spiroketal scaffold. mskcc.org

Q & A

What are the common synthetic methodologies for preparing 1,6-dioxaspiro[4.4]nonane derivatives?

Basic Research Focus
Synthesis of this compound derivatives often involves cyclization strategies and radical-mediated reactions. A key method includes the SnCl₄-mediated reaction of cyclopropyl alkyl ketones with α-ketoesters, which proceeds via nucleophilic ring-opening, aldol condensation, and transesterification to yield stereoselective spiroketals . Another approach employs intramolecular hydrogen abstraction by C-25 alkoxyl radicals to form the spirocyclic core in cephalostatin side chains . For pheromone synthesis, alkylation of preformed spiroketal precursors or reductive opening of steroidal systems (e.g., spirostans) is utilized .

How are NMR spectroscopy and X-ray crystallography applied to resolve structural ambiguities in spiroketal systems?

Basic Research Focus
NMR coupling constants (e.g., ³J values) and NOE correlations are critical for determining ring puckering and stereochemistry. For example, in this compound derivatives, ³J₂₃,₂₄ coupling constants (~8–10 Hz) indicate a trans-diaxial arrangement in the five-membered ring (ring F), while X-ray structures confirm chair conformations in fused rings . Comparative analysis of ²²R vs. ²²S isomers reveals conformational flexibility in ring F, which affects stability and reactivity .

What strategies are employed to control stereochemistry at C-22, C-23, and C-25 during spiroketal synthesis?

Advanced Research Focus
Stereochemical control is achieved through thermodynamic vs. kinetic pathways . Acid-catalyzed isomerization favors ²²R isomers (thermodynamic products) due to lower steric strain, while ²²S isomers form under kinetic control . For cephalostatin analogs, MM2 computational modeling predicts relative stabilities of stereoisomers (ΔE ≈ 0.4–0.6 kcal/mol), guiding selective hydroxylation at C-23/C-25 . Chiral pool synthesis using steroidal precursors (e.g., tigogenin) ensures retention of natural configurations .

How do acid-catalyzed equilibria between this compound and [4.5]decane systems impact synthetic outcomes?

Advanced Research Focus
Under acidic conditions, this compound derivatives isomerize to [4.5]decane systems, but the reverse is kinetically disfavored. For example, diol 18 equilibrates to a 60:40 mixture with its [4.5]decane counterpart (19 ), while prolonged reactions do not fully convert back . This equilibrium complicates product isolation but provides insight into spiroketal stability, where six-membered rings ([4.5]decane) are generally more stable .

What structure-activity relationships (SARs) govern the cytotoxicity of cephalostatins containing this compound moieties?

Advanced Research Focus
The polyoxygenated this compound unit in cephalostatins is critical for bioactivity. SAR studies suggest that oxocarbenium ion formation via spiroketal ring opening may mediate cytotoxicity by interacting with cellular targets . Modifications at C-22/C-23 (e.g., methyl groups) enhance conformational rigidity, improving binding affinity, while polar substituents (e.g., hydroxyls) influence solubility and membrane permeability .

How can researchers address contradictions in reported isomer stabilities of spiroketal derivatives?

Advanced Research Focus
Discrepancies in isomer stability often arise from solvent effects or computational assumptions. For example, MM2 calculations may underestimate torsional strain in puckered rings, necessitating experimental validation via X-ray crystallography . Comparative studies using dynamic NMR or variable-temperature CD spectroscopy can resolve ambiguities in ring-flipping kinetics .

What biological mechanisms underlie the activity of this compound-containing natural products?

Advanced Research Focus
this compound derivatives exhibit diverse bioactivities. In Hypericum wilsonii, adamantane-type compounds with this moiety inhibit T-cell proliferation and attenuate autoimmune hepatitis in murine models by modulating apoptosis pathways . Marine-derived cephalostatins likely disrupt mitochondrial function via reactive oxygen species (ROS) generation, though exact targets remain elusive .

How can mass spectrometry (MS) aid in identifying spiroketal fragmentation patterns?

Advanced Research Focus
Characteristic MS fragmentation involves retro-Diels-Alder cleavage and loss of alkyl/oxygen substituents. For 2-ethyl-1,6-dioxaspiro[4.4]nonane, dominant peaks at m/z 99 (C₅H₇O₂⁺) and m/z 113 (C₆H₉O₂⁺) arise from ring-opening and β-scission . High-resolution MS (HRMS) distinguishes isobaric ions, while tandem MS (MS/MS) confirms diagnostic fragments in complex biological matrices .

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